
(4-Benzyloxy-phenyl)-acetic acid hydrazide
Übersicht
Beschreibung
(4-Benzyloxy-phenyl)-acetic acid hydrazide is an organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a benzyloxy group attached to a phenyl ring, which is further connected to an acetic acid hydrazide moiety. The unique structure of this compound allows it to participate in a variety of chemical reactions, making it a valuable intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Benzyloxy-phenyl)-acetic acid hydrazide typically involves the reaction of (4-Benzyloxy-phenyl)-acetic acid with hydrazine hydrate. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to reflux for several hours, after which the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of starting materials to the desired product, while minimizing the formation of by-products. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(4-Benzyloxy-phenyl)-acetic acid hydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazide group to other functional groups such as amines.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as alkoxides and amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyloxy-phenyl acetic acid derivatives, while reduction can produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
(4-Benzyloxy-phenyl)-acetic acid hydrazide has several scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (4-Benzyloxy-phenyl)-acetic acid hydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazide group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. Additionally, the benzyloxy group can enhance the compound’s binding affinity to target proteins, thereby modulating their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4-Methoxy-phenyl)-acetic acid hydrazide: Similar structure but with a methoxy group instead of a benzyloxy group.
(4-Hydroxy-phenyl)-acetic acid hydrazide: Contains a hydroxy group instead of a benzyloxy group.
(4-Chloro-phenyl)-acetic acid hydrazide: Features a chloro group in place of the benzyloxy group.
Uniqueness
The presence of the benzyloxy group in (4-Benzyloxy-phenyl)-acetic acid hydrazide imparts unique chemical properties, such as increased lipophilicity and enhanced binding affinity to certain molecular targets. These characteristics make it a valuable compound for various applications in research and industry.
Biologische Aktivität
(4-Benzyloxy-phenyl)-acetic acid hydrazide is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the compound's biological activity, synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula: C15H16N2O2
- Molecular Weight: 256.3 g/mol
The compound features a benzyloxy group attached to a phenyl ring, linked to an acetic acid hydrazide moiety. This unique structure contributes to its varied biological activities.
Synthesis Methods
The synthesis of this compound typically involves the reaction of (4-Benzyloxy-phenyl)-acetic acid with hydrazine hydrate in solvents such as ethanol or methanol under reflux conditions. This method allows the formation of the hydrazide through a straightforward condensation reaction, which can be optimized using modern techniques such as ultrasound-assisted synthesis for improved yields and reaction times .
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. In a study evaluating various hydrazide-hydrazone compounds, some derivatives showed high bactericidal activity against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values ranging from 0.488 to 7.81 µg/mL. Notably, certain compounds demonstrated effectiveness surpassing commonly used antibiotics such as cefuroxime and ampicillin .
Anti-tubercular Activity
In vitro studies have also highlighted the anti-tubercular potential of this compound. Compounds derived from this compound were tested against Mycobacterium tuberculosis (MTB) and exhibited promising activity with IC50 values below 1 µg/mL, indicating strong efficacy against tuberculosis .
The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazide group can form covalent bonds with active sites on enzymes, leading to inhibition of their activity. Additionally, the benzyloxy group enhances binding affinity to target proteins, modulating their functions effectively.
Case Studies and Research Findings
- Study on Antimicrobial Activity : A comprehensive study synthesized 30 hydrazide-hydrazone derivatives and evaluated their antimicrobial activities against various microbial strains. The results indicated that several derivatives exhibited superior activity compared to standard antibiotics, suggesting a potential therapeutic application for these compounds in treating bacterial infections .
- Anti-tubercular Evaluation : Another study focused on the synthesis of novel azetidin-2-one derivatives from this compound and assessed their anti-mycobacterial activity. The findings revealed that these derivatives not only retained significant anti-tubercular properties but also showed enhanced efficacy due to structural modifications .
Comparative Analysis with Similar Compounds
Compound Name | Structure Feature | Biological Activity |
---|---|---|
(4-Methoxy-phenyl)-acetic acid hydrazide | Methoxy group instead of benzyloxy | Moderate antimicrobial activity |
(4-Hydroxy-phenyl)-acetic acid hydrazide | Hydroxy group instead of benzyloxy | Reduced efficacy in enzyme inhibition |
(4-Chloro-phenyl)-acetic acid hydrazide | Chloro group instead of benzyloxy | Enhanced lipophilicity |
The presence of the benzyloxy group in this compound is crucial as it imparts unique chemical properties such as increased lipophilicity and enhanced binding affinity to certain molecular targets compared to other similar compounds.
Eigenschaften
IUPAC Name |
2-(4-phenylmethoxyphenyl)acetohydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c16-17-15(18)10-12-6-8-14(9-7-12)19-11-13-4-2-1-3-5-13/h1-9H,10-11,16H2,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSRCYALAYYSOCU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)CC(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.